Czbdf

説明

Molecular Structure Analysis

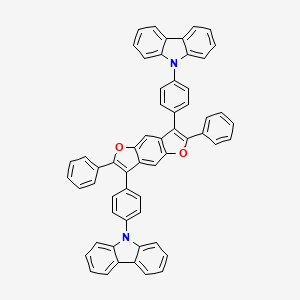

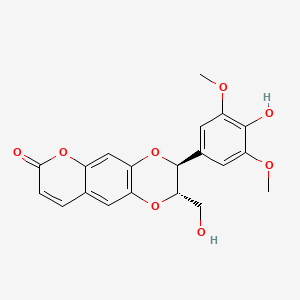

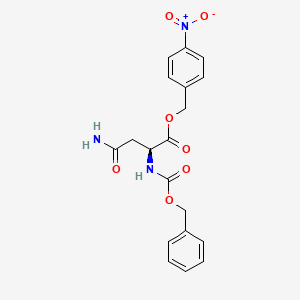

CZBDF has a complex molecular structure that includes carbazole and benzo [1,2- b :4,5- b’ ]difuran units . The molecular weight of CZBDF is 792.94 .Chemical Reactions Analysis

A study has shown that the replacement of labile C–H bonds in the host with C–D bonds increases the device lifetime by a factor of five without loss of efficiency, and replacement with C–C bonds by a factor of 22.5 .Physical And Chemical Properties Analysis

CZBDF is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .科学的研究の応用

1. CZBDF in Organic Light-Emitting Diodes

The application of 3,7-bis[4-(N-carbazolyl)-phenyl]-2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CZBDF) in the field of organic light-emitting diodes (OLEDs) is notable. A study by Mitsui, Tsuji, Sato, & Nakamura (2012) demonstrates that CZBDF, an ambipolar material, is used as a host material in heterojunction OLED devices to produce a full range of visible emissions, including RGB-emitting homojunction OLEDs. Its properties include a wide-gap character, balanced and high hole and electron mobilities, and high thermal stability.

2. CZTS Thin Films for Solar Cell Applications

Cu2ZnSnS4, abbreviated as CZTS, is a promising material for thin-film solar cells due to its suitable band gap energy and large absorption coefficient. A review by Vanalakar et al. (2015) highlights the significant progress in this area, particularly in the use of pulsed laser deposition (PLD) for preparing CZTS thin films. The review covers the synthesis of these semiconductor thin films and their performance in solar cell applications.

3. CZchemDB: Relational Geochemical Database

In the realm of geochemical research, the CZchemDB has been developed to accommodate Critical Zone (CZ) regolith geochemical data. Niu et al. (2014) in their paper Niu, Williams, Miller, Lehnert, Bills, & Brantley (2014) describe this relational database which is designed to promote efficient data sharing among the CZ Observatories. The database bridges the gap between data collection, documentation, and sharing.

4. CZ-Based Damage Detection in Composite Laminated Plates

The study by Qiao, Lu, Lestari, & Wang (2007) focuses on the use of the curvature mode shape-based technique for damage detection in composite laminated plates. They evaluated the effectiveness of this technique using smart piezoelectric materials and modern instrumentation like scanning laser vibrometer (SLV).

5. Beam Dump Facility (BDF) at CERN

The Beam Dump Facility (BDF) project at CERN, which aims to safely absorb high intensity proton beams while maximizing the production of certain mesons, is another area of application. Lopez Sola et al. (2019) in their paper Lopez Sola, Calviani, Avigni, Battistin, Busom Descarrega, Canhoto Espadanal, Fraser, Gilardoni, Goddard, Grenier, Jacobsson, Kershaw, Lamont, Perillo-Marcone, Pandey, Riffaud, Sgobba, Vlachoudis, & Zuccalli (2019) detail the design studies and material selection process for the BDF production target.

作用機序

Target of Action

Cannabidiol, also known as CBD, is a major phytocannabinoid that binds to a wide variety of physiological targets of the endocannabinoid system within the body . These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) . CB1 receptors are found in both the central and peripheral nervous systems, with the majority of receptors localized to the hippocampus and amygdala of the brain .

Mode of Action

It is known that cbd acts on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain . Moreover, CBD antagonizes the action of CB1 and CB2 receptors agonists, and is suggested to act as an inverse agonist and a negative allosteric modulator of these receptors .

Biochemical Pathways

Cannabinoids modulate diverse pain targets and possess unique multimodal analgesic mechanisms of action. Cannabinoids produce analgesia by interacting with cannabinoid receptor types 1 and 2 (CB1 and CB2), as well as G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid type 1 (TRPV1). Cannabinoids modulate multiple supraspinal, spinal, and peripheral nociception pathways .

Pharmacokinetics

The pharmacokinetics of CBD generally follow linear kinetic characteristics . A higher CBD dose was associated with higher maximum concentration (Cmax), area under the curve from time zero to last measurable concentration (AUC0-t), and area under the curve from time zero to infinity (AUC0-inf) . Compared to oral administration, oromucosal administration was associated with lower Cmax, AUC0-t, and AUC0-inf . Fed status was associated with higher Cmax and AUC0-t when compared to the fasting status .

Result of Action

CBD has shown promise as a therapeutic and pharmaceutical drug target. In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses . The phytocannabinoid cannabidiol (CBD) exerts numerous pharmacological benefits, including anti-inflammatory and antioxidant properties .

Action Environment

The action environment of CBD is influenced by various factors. For instance, diet immediately before or during CBD exposure can increase plasma exposure by approximately 2–5 times . Moreover, the influence of changes in liver function would be significant in CBD pharmacokinetic diversity. Due to decreased liver function, the plasma exposure of CBD increased 2.57–5.15 times compared to healthy adults .

特性

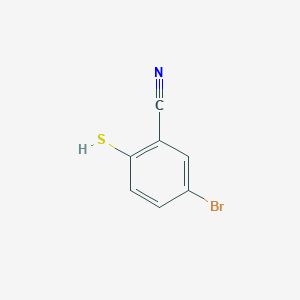

IUPAC Name |

9-[4-[3-(4-carbazol-9-ylphenyl)-2,6-diphenylfuro[2,3-f][1]benzofuran-7-yl]phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H36N2O2/c1-3-15-39(16-4-1)57-55(37-27-31-41(32-28-37)59-49-23-11-7-19-43(49)44-20-8-12-24-50(44)59)47-35-54-48(36-53(47)61-57)56(58(62-54)40-17-5-2-6-18-40)38-29-33-42(34-30-38)60-51-25-13-9-21-45(51)46-22-10-14-26-52(46)60/h1-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDKOSLORKUETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC4=C(C=C3O2)C(=C(O4)C5=CC=CC=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Czbdf | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3,7-bis[4-(N-carbazolyl)-phenyl]-2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CZBDF) a promising material for organic light-emitting diodes (OLEDs)?

A1: CZBDF exhibits several desirable properties that make it highly suitable as a host material for OLEDs:

- Ambipolar Charge Transport: CZBDF demonstrates well-balanced and high electron and hole mobilities exceeding 10⁻³ cm² V⁻¹ s⁻¹ []. This ambipolar nature allows for efficient charge injection and transport within the OLED device, leading to balanced charge recombination and improved device performance.

- Wide Band Gap: The wide band gap of CZBDF [] allows for efficient energy transfer to a variety of emissive guest molecules, enabling the fabrication of full-color OLEDs.

- High Thermal Stability: CZBDF possesses high thermal stability [], which is crucial for ensuring the longevity and operational stability of OLED devices.

Q2: What are the advantages of using CZBDF as a host material in both heterojunction and homojunction OLED architectures?

A2: CZBDF offers unique benefits in both types of OLED architectures:

- Heterojunction OLEDs: CZBDF's ambipolar charge transport properties and wide band gap allow it to effectively host a variety of emissive materials, enabling the fabrication of high-performance, full-color OLEDs [].

- Homojunction OLEDs: Notably, CZBDF also enables the fabrication of RGB-emitting homojunction OLEDs with performance comparable to, or even exceeding, that of heterojunction devices []. This simplifies device architecture and potentially reduces manufacturing complexity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)

![(E)-3-[1-(7-Methoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamido]propyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B1516195.png)